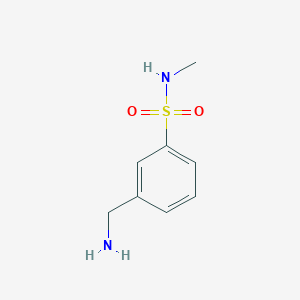

3-(aminomethyl)-N-methylbenzenesulfonamide

概要

説明

3-(aminomethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with an aminomethyl group and a methylsulfonamide group, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-methylbenzenesulfonamide typically involves the following steps:

Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Methylation: Finally, the sulfonamide group is methylated using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

化学反応の分析

Types of Reactions

3-(aminomethyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Medicinal Chemistry Applications

1.1. Inhibition of Carbonic Anhydrases

3-(Aminomethyl)-N-methylbenzenesulfonamide has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly the tumor-associated isoenzymes hCA IX and hCA XII. These isoenzymes are implicated in various cancers and other pathological conditions. Research indicates that this compound can effectively inhibit these enzymes, making it a candidate for developing anticancer therapies .

1.2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against resistant strains highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Case Studies and Research Findings

3.1. Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their effectiveness against cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory activity against hCA IX, suggesting a viable pathway for developing targeted cancer therapies .

3.2. Case Study: Antimicrobial Efficacy

Another significant study investigated the antimicrobial properties of this compound against various pathogens. The findings revealed that this compound showed superior activity compared to standard antibiotics, particularly against resistant bacterial strains, suggesting its potential as a new class of antibiotics .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 3-(aminomethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

類似化合物との比較

Similar Compounds

- 4-(aminomethyl)-N-methylbenzenesulfonamide

- 3-(aminomethyl)-N-ethylbenzenesulfonamide

- 3-(aminomethyl)-N-methylbenzenesulfonyl chloride

Uniqueness

3-(aminomethyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthase makes it particularly valuable in the development of antibacterial agents.

生物活性

3-(Aminomethyl)-N-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 226.30 g/mol

- CAS Number : 808761-43-5

This compound exhibits several mechanisms of action that contribute to its biological activity:

-

Enzyme Inhibition :

- It has been shown to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in cancer progression. The IC values for CA IX inhibition range from 10.93 to 25.06 nM, indicating potent activity against this target .

- Additionally, it demonstrates inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines (MDA-MB-231 and MCF-7), with a notable increase in annexin V-FITC positive cells . The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focused on the anticancer properties of sulfonamide derivatives, it was found that compounds similar to this compound significantly inhibited cell proliferation in breast cancer models. The most active derivatives induced apoptosis through mitochondrial pathways and were characterized by their ability to disrupt cellular metabolism in cancer cells .

Case Study: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial efficacy of this compound against common bacterial pathogens. The study utilized various concentrations to evaluate the minimum inhibitory concentration (MIC) and found that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

特性

IUPAC Name |

3-(aminomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVLDCBNRZZNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588470 | |

| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808761-43-5 | |

| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。